A Technical Guide to (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate: A Chiral Building Block for Advanced Drug Discovery
A Technical Guide to (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate: A Chiral Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a key chiral building block in modern medicinal chemistry. Its rigid heterocyclic scaffold, combined with the stereospecificity of the (R)-configuration at the C3 position, makes it an invaluable component in the design and synthesis of novel therapeutic agents. The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile. This technical guide provides an in-depth overview of the core identifiers, physicochemical properties, synthesis, and applications of this important synthetic intermediate.
Core Identifiers and Chemical Properties
A precise understanding of the chemical identity and properties of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is fundamental for its effective use in research and development.
| Identifier | Value | Source |
| CAS Number | 1956437-89-0 | [1] |
| Molecular Formula | C₁₂H₂₁NO₅ | [1] |
| Molecular Weight | 259.30 g/mol | [1] |
| IUPAC Name | (R)-4-tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate | |
| SMILES | C(OC)(=O)[C@]1(C)N(C(OC(C)(C)C)=O)CCOC1 | [1] |
| InChI Key | KHKJMJAQUGFIHO-QMMMGPOBSA-N | |
| Appearance | Solid, semi-solid, or liquid | [2] |
| Purity | ≥97% (commercially available) | [1] |
| Storage | Sealed in a dry environment at room temperature or 2-8°C | [1][2] |
Physicochemical Parameters (Predicted):
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 65.07 Ų | [1] |
| LogP | 1.1854 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Synthesis of Chiral Morpholine Scaffolds
A general and robust approach involves the cyclization of an N-protected amino alcohol derivative. For instance, a common precursor for similar structures is N-Boc-protected morpholine carboxylic acid, which can be synthesized from the corresponding unprotected acid.
Illustrative Synthetic Precursor Preparation: 4-Boc-3-morpholinecarboxylic acid
This protocol describes the synthesis of a key intermediate, highlighting the principles that can be adapted for the synthesis of the title compound.
Reaction Scheme:
Caption: Synthesis of a Boc-protected morpholine precursor.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve morpholine-3-carboxylic acid (1.0 eq) and potassium carbonate (5.0 eq) in a mixture of acetone and water.[3]
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.5 eq) to the reaction mixture.[3]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.[3]
-
Work-up: Dilute the reaction mixture with water and extract with diethyl ether to remove unreacted di-tert-butyl dicarbonate. Acidify the aqueous layer with 2M hydrochloric acid and extract the product with dichloromethane.[3]
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.[3]
To arrive at the target molecule, (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, further synthetic steps would be required, including the introduction of a methyl group at the C3 position and esterification of the carboxylic acid. The stereochemistry would be established either by starting with an enantiopure amino acid precursor or through a chiral resolution step.
Applications in Drug Discovery and Medicinal Chemistry
The morpholine moiety is a well-established pharmacophore that can be found in a wide array of approved drugs and clinical candidates. Its presence can enhance the pharmacological profile of a molecule. Chiral morpholine derivatives, such as the title compound, serve as critical building blocks for introducing this valuable scaffold with precise stereochemical control.
The Role of the Morpholine Scaffold:
-
Improved Physicochemical Properties: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which can improve the solubility and bioavailability of a drug candidate.
-
Metabolic Stability: The saturated nature of the morpholine ring often confers greater metabolic stability compared to more labile aromatic systems.
-
Structural Rigidity: The chair-like conformation of the morpholine ring can provide a degree of conformational constraint, which can be advantageous for binding to a biological target.
While specific examples of drugs synthesized directly from (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate are not prominently featured in publicly accessible literature, the broader class of chiral morpholine derivatives is integral to numerous therapeutic areas.
Therapeutic Areas Featuring Morpholine-Containing Drugs:
-
Oncology: The morpholine ring is a key component of several kinase inhibitors.
-
Infectious Diseases: Morpholine derivatives have shown efficacy as antibacterial and antifungal agents.
-
Central Nervous System (CNS) Disorders: The ability of some morpholine-containing compounds to cross the blood-brain barrier makes them suitable candidates for treating CNS disorders.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While a specific spectrum for the title compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar N-substituted morpholine structures.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl ester group (a singlet around 3.7 ppm), the C3-methyl group (a singlet), and the diastereotopic protons of the morpholine ring (a series of multiplets in the range of 3.0-4.5 ppm).
-
¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the ester and carbamate groups, the quaternary carbon of the tert-butyl group and its methyl carbons, the methyl ester carbon, the C3-methyl carbon, and the carbons of the morpholine ring.
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 260.14.
Safety and Handling
(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For related compounds, the following hazard statements have been noted:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the inherent advantages of the morpholine scaffold make it a strategic component in the design of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers and drug development professionals to effectively utilize this important chemical entity in their scientific endeavors.
